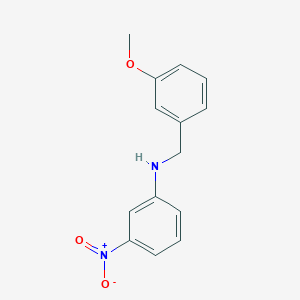

N-(3-methoxybenzyl)-3-nitroaniline

Description

N-(3-Methoxybenzyl)-3-nitroaniline is a substituted nitroaniline derivative featuring a 3-nitroaniline core modified with a 3-methoxybenzyl group at the nitrogen atom. Nitroanilines are widely studied for their roles in pharmaceuticals, agrochemicals, and dyes due to their electron-deficient aromatic rings, which enable diverse chemical reactivity .

The compound’s structure combines a nitro group (electron-withdrawing) and a methoxybenzyl group (electron-donating), creating a unique electronic environment that may influence solubility, stability, and biological activity. Synthesis of such derivatives typically involves nitro group introduction via nitration of aniline precursors, followed by alkylation or coupling reactions with substituted benzyl halides .

Properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-3-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-19-14-7-2-4-11(8-14)10-15-12-5-3-6-13(9-12)16(17)18/h2-9,15H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOGQNMCYOSDKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxybenzyl)-3-nitroaniline typically involves the reaction of 3-methoxybenzylamine with 3-nitrobenzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent quality and yield.

Types of Reactions:

Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon, or iron powder in hydrochloric acid.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products:

Oxidation: 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

Reduction: (3-methoxybenzyl)(3-aminophenyl)amine.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(3-Methoxybenzyl)(3-nitrophenyl)amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-3-nitroaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules.

Comparison with Similar Compounds

Structural Variations and Key Properties

The table below compares N-(3-methoxybenzyl)-3-nitroaniline with five structurally related nitroaniline derivatives:

Key Observations :

- Substituent Effects: The 3-methoxybenzyl group in the target compound likely improves solubility compared to non-polar benzyl analogs (e.g., N-benzyl-3-nitroaniline) . The benzodioxole analog may exhibit enhanced π-π stacking due to its planar structure.

- Bioactivity : Trifluoromethyl and ethyl groups (as in ) are associated with improved pharmacokinetic profiles, suggesting that the methoxybenzyl group in the target compound could similarly modulate bioavailability.

Comparison of Yields :

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3-methoxybenzyl)-3-nitroaniline, and how can purity be ensured?

- Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, 3-nitroaniline derivatives are often prepared by reacting with benzyl halides (e.g., 3-methoxybenzyl chloride) in acidic conditions (1 M HCl) using ammonium peroxodisulphate as an oxidant . Purification typically involves recrystallization from methanol or N-methylpyrrolidone (NMP), with slow evaporation over 3–4 days yielding block-like crystals suitable for X-ray diffraction . Purity (>98%) is confirmed via HPLC or NMR, with critical attention to solvent residues and byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?

- Answer :

- NMR : and NMR identify the methoxy (-OCH), nitro (-NO), and benzyl groups. For example, the methoxy proton appears as a singlet near δ 3.8 ppm, while aromatic protons show splitting patterns consistent with substitution .

- X-ray Diffraction : Single-crystal XRD resolves bond angles (e.g., ~89.8° between aromatic planes) and hydrogen-bonding networks (e.g., N–H···O and C–H···O interactions forming R_2$$^2(8) motifs) .

Q. How do solvent polarity and temperature influence the compound’s stability and solubility?

- Answer : Solubility is highest in polar aprotic solvents (e.g., NMP, DMF) and moderate in methanol. Stability studies recommend storage at 4°C under inert gas to prevent nitro-group reduction or hydrolysis. Accelerated degradation tests (40–60°C) under varying pH conditions (1–12) reveal susceptibility to acidic hydrolysis, necessitating pH-controlled environments for long-term storage .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitro group in cross-coupling or reduction reactions?

- Answer : The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to meta positions. In reductive aminations (e.g., with aldehydes), it facilitates imine formation via intermediate nitroso derivatives. Catalytic hydrogenation (H, Pd/C) reduces the nitro group to an amine, but competing pathways (e.g., over-reduction to hydroxylamine) require careful control of H pressure and reaction time .

Q. How can computational modeling (e.g., DFT) predict the compound’s interaction with biological targets?

- Answer : Density Functional Theory (DFT) calculations optimize the molecular geometry and frontier orbitals (HOMO/LUMO) to predict binding affinity with enzymes like cyclooxygenase-2 (COX-2) or peroxisome proliferator-activated receptor gamma (PPARγ). Molecular docking studies suggest the methoxybenzyl group occupies hydrophobic pockets, while the nitro group forms hydrogen bonds with catalytic residues .

Q. What contradictions exist in reported biological activities, and how can they be resolved?

- Answer : Some studies report anti-inflammatory activity via NF-κB inhibition , while others note limited efficacy due to poor bioavailability. These discrepancies may arise from assay conditions (e.g., cell lines, dose ranges) or metabolite interference. Resolving them requires pharmacokinetic profiling (e.g., plasma stability, CYP450 metabolism) and structural analogs to isolate active pharmacophores .

Q. What are the gaps in toxicological data, and how can they be addressed experimentally?

- Answer : No chronic inhalation or carcinogenicity data exist for this compound . Subacute toxicity studies (OECD 407) in rodents (28-day exposure, 10–100 mg/kg) can assess hepatorenal toxicity. Genotoxicity assays (Ames test, micronucleus) are critical due to structural similarities to mutagenic nitroaromatics .

Methodological Guidance

- Synthesis Optimization : Use Schlenk techniques to exclude moisture during benzylation steps. Monitor reaction progress via TLC (silica, ethyl acetate/hexane) .

- Crystallization : Slow evaporation in methanol at 4°C enhances crystal quality for XRD .

- Bioactivity Assays : Pre-screen compounds in silico (e.g., SwissADME) to prioritize candidates for in vitro testing (e.g., LPS-induced IL-6 in macrophages) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.